molecular formula C10H17N3O2 B5209286 1-Methyl-3-(4-methylpiperazin-1-yl)pyrrolidine-2,5-dione

1-Methyl-3-(4-methylpiperazin-1-yl)pyrrolidine-2,5-dione

Cat. No.: B5209286
M. Wt: 211.26 g/mol
InChI Key: HSKBRUIZZZXWJL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Methyl-3-(4-methylpiperazin-1-yl)pyrrolidine-2,5-dione is a heterocyclic compound that features a pyrrolidine ring substituted with a methyl group and a piperazine ring

Properties

IUPAC Name

1-methyl-3-(4-methylpiperazin-1-yl)pyrrolidine-2,5-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17N3O2/c1-11-3-5-13(6-4-11)8-7-9(14)12(2)10(8)15/h8H,3-7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSKBRUIZZZXWJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2CC(=O)N(C2=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Methyl-3-(4-methylpiperazin-1-yl)pyrrolidine-2,5-dione typically involves the cyclization of appropriate precursors. One common method includes the reaction of 1-methylpyrrolidine-2,5-dione with 4-methylpiperazine under controlled conditions. The reaction is often carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the cyclization process .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Solvent selection and temperature control are critical factors in scaling up the synthesis.

Chemical Reactions Analysis

Types of Reactions: 1-Methyl-3-(4-methylpiperazin-1-yl)pyrrolidine-2,5-dione undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products Formed:

    Oxidation: Formation of corresponding N-oxides.

    Reduction: Formation of reduced derivatives with altered functional groups.

    Substitution: Formation of substituted piperazine derivatives.

Scientific Research Applications

1-Methyl-3-(4-methylpiperazin-1-yl)pyrrolidine-2,5-dione has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Methyl-3-(4-methylpiperazin-1-yl)pyrrolidine-2,5-dione involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit or activate specific pathways, leading to its observed biological effects. For example, it may inhibit enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

  • 3-(4-Methylpiperazin-1-yl)propanoic acid
  • 3-((4-Methylpiperazin-1-yl)methyl)-5-nitro-1H-indole
  • 1-(3-Aminopropyl)-4-methylpiperazine

Comparison: 1-Methyl-3-(4-methylpiperazin-1-yl)pyrrolidine-2,5-dione is unique due to its specific substitution pattern and the presence of both pyrrolidine and piperazine rings. This dual-ring structure imparts distinct chemical and biological properties compared to its analogs. For instance, the presence of the pyrrolidine ring can enhance its binding affinity to certain biological targets, making it a more potent compound in medicinal applications .

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